alpha-Elemene
Overview
Description
Alpha-Elemene is a part of a group of closely related natural chemical compounds found in a variety of plants. The elemenes, which include α-, β-, γ-, and δ-elemene, are structural isomers of each other and are classified as sesquiterpenes . They contribute to the floral aromas of some plants and are used as pheromones by some insects .
Synthesis Analysis
Biosynthesis of alpha-Elemene is a promising and attractive route due to its advantages, including environmentally friendly processes, renewable resources, and sustainable development . In one research, biosynthesis of germacrene A, the direct precursor of alpha-Elemene, in Escherichia coli was successfully performed . Several studies have thoroughly elucidated pathways of alpha-Elemene synthesis in plants and heterologous biosynthesis in microorganisms .
Molecular Structure Analysis
The molecular formula of alpha-Elemene is C15H24 . It has an average mass of 204.351 Da and a monoisotopic mass of 204.187805 Da .
Chemical Reactions Analysis
The synthesis of alpha-Elemene starts with the vital precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), catalyzed by farnesyl pyrophosphate synthase (FPPS) and germacrene A synthase (GAS) to form germacrene A, which is then converted to alpha-Elemene by Cope rearrangement .
Physical And Chemical Properties Analysis
Alpha-Elemene is a sesquiterpene with a molecular formula of C15H24 . It has an average mass of 204.351 Da and a monoisotopic mass of 204.187805 Da .
Scientific Research Applications
1. Antitumor Effects in Glioblastoma
Alpha-Elemene has been studied for its potential antitumor effects, particularly in the context of glioblastoma. Research indicates that its anti-proliferative action in glioblastoma cells may depend on the activation of p38 MAPK, leading to cell cycle arrest and inhibition of cell proliferation. This was observed in vitro and in vivo, suggesting alpha-Elemene's potential as a therapeutic agent for glioblastoma therapy (Yao et al., 2008).
2. Impact on Autoimmune Encephalomyelitis
Beta-Elemene, a derivative of alpha-Elemene, has been found to have effects on the T helper cell subsets, Th1 or Th17 cells, in experimental autoimmune encephalomyelitis. It modulates immune balance by promoting Treg cells and inhibiting Th17 and Th1 polarization, indicating its potential therapeutic value in demyelinating diseases (Zhang et al., 2010).
3. Effects on Hepatoma Cells
Studies on human hepatocarcinoma HepG2 cells have shown that beta-Elemene can inhibit cell proliferation and induce apoptosis. This is partly achieved by down-regulating alpha-tubulin and inhibiting microtubular polymerization, suggesting a mechanism for its antitumor action in liver cancer (Mao et al., 2013).
4. Inhibition of Laryngeal Cancer Cell Growth
Elemene has been shown to inhibit the growth of laryngeal cancer cells both in vitro and in vivo. It may enhance apoptosis and inhibit protein expression of key growth factors, demonstrating its potential in laryngeal squamous cell carcinoma treatment (Tao et al., 2006).
5. Applications in Atherosclerosis and Restenosis
Beyond its antitumor properties, beta-Elemene has been suggested to have potential value in treating atherosclerosis and restenosis. It might achieve this through the inhibition of angiogenesis, thrombus formation, and improvement of hemorheology, indicating a broader therapeutic scope (Dong et al., 2013).
Safety And Hazards
Future Directions
In recent reports, the yield of alpha-Elemene biosynthesized by microorganisms exceeded 300 mg/L . Improvement in the yield of alpha-Elemene by strengthening precursor and cofactor supply, repressing competing pathways, and screening high-efficiency genes such as GAS will be the focus of biosynthesis research in the future . It will also be possible in the future to explore whether alpha-Elemene can reverse drug resistance through pathways that regulate immunity .
properties
IUPAC Name |
(6S)-6-ethenyl-6-methyl-1-propan-2-yl-3-propan-2-ylidenecyclohexene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,10,12H,1,8-9H2,2-6H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDUJKDRUFBJYSQ-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C)C)CCC1(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C)C)CC[C@@]1(C)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
alpha-Elemene | |
CAS RN |
5951-67-7 | |
Record name | alpha-Elemene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005951677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | .ALPHA.-ELEMENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/79BY281T5Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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